

Technical Support Center: CC-401 Clinical Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cc-401

Cat. No.: B1310489

[Get Quote](#)

Issue: Information regarding the termination of clinical trials for a drug candidate designated as **CC-401**.

Status: Initial searches for "**CC-401**" have not yielded information on a drug with this specific identifier. It is possible that "**CC-401**" may be an internal development name, a mistyped identifier, or a less publicly discussed compound.

To provide the most relevant support, we have compiled information on other similarly named drug candidates and the reasons for their clinical trial terminations or developments. Please review the information below to see if "**CC-401**" might be a misidentification of one of these compounds.

Alternative Drug Candidate Information

Several other drug candidates with similar alphanumeric designations have undergone clinical trials. Below is a summary of findings for these alternatives.

FGF401 (a Novartis compound)

- **Status:** A first-in-human phase 1/2 study of FGF401 in patients with hepatocellular carcinoma or biomarker-selected solid tumors was conducted.^[1]
- **Reason for Discontinuation/Development Update:** The study concluded that at biologically active doses, FGF401 alone or combined with spartalizumab was safe in patients with FGFR4/KLB-positive tumors, including HCC, and preliminary clinical efficacy was observed. ^[1] However, a reliable biomarker to identify patients who are most likely to benefit was

elusive from the data collected.[1] The conclusion suggested that further clinical evaluation of FGF401 using a refined biomarker strategy is warranted.[1] It does not appear to have been terminated for safety reasons but rather for strategic reasons related to biomarker identification.

NGN-401 (a Neurogene Inc. compound)

- Status: An ongoing Phase 1/2 open-label clinical trial evaluating NGN-401 gene therapy for the treatment of Rett syndrome.
- Reason for Partial Discontinuation: The high-dose arm of the trial was discontinued.[2] This decision was made after a child in the high-dose cohort experienced a serious adverse event (SAE) consistent with a systemic hyperinflammatory syndrome, a known risk of AAV gene therapy.[2][3][4] The low-dose cohort is continuing, as the FDA has allowed the company to proceed.[2]

ESG401

- Status: A Phase 1a study of ESG401, a Trop2 antibody-drug conjugate, in patients with locally advanced/metastatic solid tumors has been conducted.
- Development Update: The trial established a maximum tolerated dose and showed a favorable safety profile with promising antitumor activity in a heavily pretreated population.[5] There is no indication of termination; the trial is registered at ClinicalTrials.gov (NCT04892342).[5]

LHC-165 (a Novartis compound)

- Status: A Phase I/Ib trial (NCT03301896) investigating LHC-165 as a single agent or in combination with PDR001 (spartalizumab) in patients with advanced solid tumors was terminated.
- Reason for Termination: The trial was terminated for "business reasons," according to its ClinicalTrials.gov listing.[6]

Troubleshooting and Next Steps

- **Verify the Drug Identifier:** Please double-check the identifier "**CC-401**" for any potential typos. Small variations in the name can lead to significantly different search results.
- **Provide Additional Details:** If you have any other information related to "**CC-401**," such as the sponsoring company, the medical condition it was intended to treat, or the approximate dates of the clinical trials, please provide it. This information can help narrow down the search.
- **Consult Internal Documentation:** If "**CC-401**" is an internal codename, relevant information may be found in your organization's internal documentation, such as research and development reports or clinical trial protocols.

Once the correct drug identifier is confirmed, we can proceed with creating the detailed technical support documentation you requested, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

General Reasons for Clinical Trial Termination

Clinical trials can be terminated for a variety of reasons, which can be broadly categorized.

Frequently Asked Questions (FAQs)

Q: What are the common reasons for the early termination of clinical trials?

A: Early termination of clinical trials is common in drug development. The most frequent reasons include:

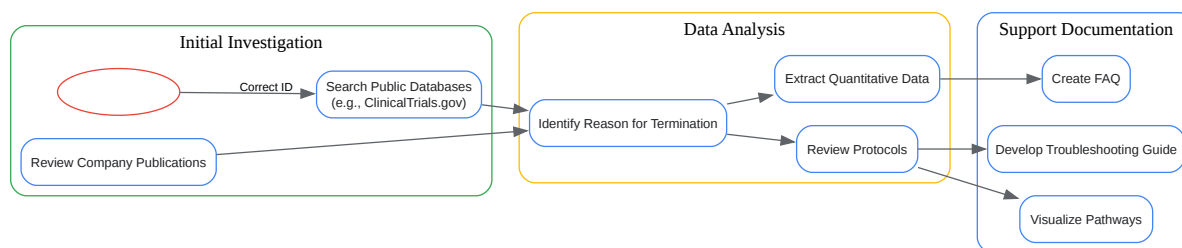
- **Insufficient patient accrual:** Difficulty in recruiting a sufficient number of eligible participants is a major reason for trial discontinuation.^{[7][8]}
- **Safety concerns:** The identification of unexpected or severe adverse events can lead to the termination of a trial.^[8]
- **Lack of efficacy:** Interim analysis may show that the investigational drug is not providing a significant benefit compared to the standard of care or placebo.^[8]
- **Business or strategic reasons:** A company may decide to terminate a trial due to a change in development priorities, financial constraints, or a portfolio review.^[6]

- External data: New information from other studies may impact the scientific rationale or ethical justification for continuing a trial.

Q: Where can I find information about terminated clinical trials?

A: The primary source for information on clinical trials, including those that have been terminated, is the ClinicalTrials.gov results database.[8] This database provides information on the reasons for termination, and in many cases, includes primary outcome data.[8]

Below is a generalized workflow for investigating a terminated clinical trial.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
2. Neurogene Releases Update on NGN-401 Clinical Trial High Dose [reverserett.org]

- 3. Neurogene Inc. | Neurogene Provides Update on NGN-401 Gene Therapy Clinical Trial for Rett Syndrome [ir.neurogene.com]
- 4. cgtlive.com [cgtlive.com]
- 5. Phase 1a study of ESG401, a Trop2 antibody-drug conjugate, in patients with locally advanced/metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pipeline Moves: Novartis Phase I/Ib cancer trial terminates, further study chances drop [clinicaltrialsarena.com]
- 7. Early Termination of Oncology Clinical Trials in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Terminated Trials in the ClinicalTrials.gov Results Database: Evaluation of Availability of Primary Outcome Data and Reasons for Termination - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: CC-401 Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1310489#why-were-cc-401-clinical-trials-terminated]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com